Cas no 912934-77-1 (6-Bromopyridine-2-sulfonyl chloride)

6-Bromopyridine-2-sulfonyl chloride is a versatile sulfonylating reagent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its bromo and sulfonyl chloride functional groups enable selective modifications, making it valuable for constructing complex heterocyclic frameworks. The compound is highly reactive, facilitating efficient derivatization under mild conditions. It is commonly employed in pharmaceutical and agrochemical research for introducing sulfonyl moieties into target molecules. The presence of the bromine substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Proper handling under inert conditions is recommended due to its moisture sensitivity.
6-Bromopyridine-2-sulfonyl chloride structure
912934-77-1 structure
Product Name:6-Bromopyridine-2-sulfonyl chloride
CAS No:912934-77-1
MF:C5H3BrClNO2S
MW:256.504818201065
MDL:MFCD11870765
CID:796939
PubChem ID:44558096
Update Time:2025-07-01

6-Bromopyridine-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 6-Bromopyridine-2-sulfonyl chloride
    • 2-Pyridinesulfonyl chloride, 6-bromo-
    • 6-Bromo-pyridine-2-sulfonyl chloride
    • 2-Pyridinesulfonylchloride, 6-bromo-
    • 6-bromo-2-pyridinesulfonyl chloride
    • 6-BROMOPYRIDINE-2-SULFONYLCHLORIDE
    • 6-bromanylpyridine-2-sulfonyl chloride
    • PubChem23729
    • 5269AC
    • NE63582
    • FCH1407492
    • AB64995
    • BC004962
    • AX8159217
    • ST2406438
    • 6-BROMO
    • 6-Bromo-2-pyridinesulfonyl chloride (ACI)
    • 912934-77-1
    • EN300-252995
    • J-518459
    • CS-0146148
    • A843792
    • MFCD11870765
    • DS-10944
    • DTXSID50659340
    • AKOS015891635
    • SCHEMBL12753748
    • MDL: MFCD11870765
    • Inchi: 1S/C5H3BrClNO2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H
    • InChI Key: UGUYJEZIJYXIDU-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC=C(Br)N=1)(Cl)=O

Computed Properties

  • Exact Mass: 254.87600
  • Monoisotopic Mass: 254.876
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.893
  • Boiling Point: 349.3°C at 760 mmHg
  • Flash Point: 165.1°C
  • Refractive Index: 1.593
  • PSA: 55.41000
  • LogP: 2.85240

6-Bromopyridine-2-sulfonyl chloride Security Information

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6-Bromopyridine-2-sulfonyl chloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 Reagents: Sulfur dioxide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 45 min, -78 °C → -5 °C
1.3 Reagents: Sulfuryl chloride ;  30 min, rt
Reference
Discovery of pyridyl sulfonamide 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic disorders
Yoon, David S.; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 5045-5049

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Carbon tetrachloride ,  Water ;  20 min, 0 °C
Reference
Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide
Gunaga, Prashantha; et al, Journal of Medicinal Chemistry, 2017, 60(9), 3795-3803

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  15 min, rt
1.2 Solvents: Dimethylformamide ;  14 h, rt
2.1 Reagents: Chlorine Solvents: Carbon tetrachloride ,  Water ;  20 min, 0 °C
Reference
Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide
Gunaga, Prashantha; et al, Journal of Medicinal Chemistry, 2017, 60(9), 3795-3803

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  Dibutylmagnesium Solvents: Tetrahydrofuran ;  -10 °C; 1 h, -10 °C
1.2 Reagents: Sulfuryl chloride Solvents: Toluene ;  10 min, -10 °C
Reference
Efficient and scalable synthesis of pyridine sulfonamides
Emura, Takashi; et al, Synlett, 2011, (8), 1117-1120

6-Bromopyridine-2-sulfonyl chloride Raw materials

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Amadis Chemical Company Limited
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(CAS:912934-77-1)6-Bromopyridine-2-sulfonyl chloride
Order Number:A843791
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Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):581.0/164.0
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Additional information on 6-Bromopyridine-2-sulfonyl chloride

Introduction to 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1)

6-Bromopyridine-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 912934-77-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural features, combining a brominated pyridine ring with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists and synthetic organic chemists.

The significance of 6-Bromopyridine-2-sulfonyl chloride lies in its ability to undergo a wide range of chemical transformations, which are essential for constructing complex molecular architectures. The presence of the bromine atom at the 6-position and the sulfonyl chloride group at the 2-position provides multiple sites for functionalization, enabling the synthesis of diverse derivatives. These derivatives have been explored in various therapeutic areas, including oncology, inflammation, and infectious diseases.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. 6-Bromopyridine-2-sulfonyl chloride has emerged as a key intermediate in the synthesis of such inhibitors. For instance, its application in the development of kinase inhibitors has been particularly noteworthy. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. By leveraging the reactivity of 6-Bromopyridine-2-sulfonyl chloride, researchers have been able to design and synthesize novel kinase inhibitors with improved potency and selectivity.

One of the most compelling aspects of 6-Bromopyridine-2-sulfonyl chloride is its utility in cross-coupling reactions, which are fundamental to modern synthetic chemistry. The bromine atom at the 6-position can be readily engaged in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or vinyl groups at various positions of the pyridine ring, expanding the structural diversity of potential drug candidates. Similarly, the sulfonyl chloride group can be converted into other functionalities, such as sulfonamides or sulfonates, further enhancing the compound's synthetic utility.

The pharmaceutical industry has also recognized the potential of 6-Bromopyridine-2-sulfonyl chloride in drug discovery campaigns. Its incorporation into lead compounds has led to several promising candidates that have advanced into preclinical studies. For example, researchers have utilized this intermediate to develop inhibitors targeting protein-protein interactions (PPIs), which are challenging to modulate with traditional small molecules. The ability to precisely modify the pyridine core through 6-Bromopyridine-2-sulfonyl chloride has enabled the creation of molecules with tailored binding properties.

Advances in computational chemistry and high-throughput screening have further accelerated the use of 6-Bromopyridine-2-sulfonyl chloride in drug discovery. Virtual screening algorithms can predict how different derivatives might interact with biological targets based on their structural features. This approach has allowed researchers to rapidly identify promising candidates for further optimization. Additionally, machine learning models trained on large datasets of bioactive compounds have been employed to guide the synthesis of new derivatives with enhanced pharmacological profiles.

The synthetic methodologies associated with 6-Bromopyridine-2-sulfonyl chloride have also seen significant advancements. Modern techniques such as flow chemistry and microwave-assisted synthesis have improved reaction efficiency and scalability. These methods enable researchers to produce complex derivatives in shorter reaction times with higher yields, reducing costs and environmental impact. Furthermore, green chemistry principles have been integrated into these processes, minimizing waste and hazardous byproducts.

In conclusion, 6-Bromopyridine-2-sulfonyl chloride (CAS No. 912934-77-1) is a highly valuable intermediate in pharmaceutical research due to its versatility and reactivity. Its role in synthesizing novel therapeutic agents has been instrumental in addressing unmet medical needs across various disease areas. As research continues to evolve, it is expected that new applications and innovations involving this compound will emerge, further solidifying its importance in medicinal chemistry.

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(CAS:912934-77-1)6-Bromopyridine-2-sulfonyl chloride
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Purity:99%/99%
Quantity:5g/1g
Price ($):581.0/164.0
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